molecular formula C18H14ClS.F6P<br>C18H14ClF6PS B15289607 Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) CAS No. 68156-05-8

Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-)

Cat. No.: B15289607
CAS No.: 68156-05-8
M. Wt: 442.8 g/mol
InChI Key: YCNYKERCFBINBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) is a sulfonium salt that has gained attention in various scientific fields due to its unique properties and applications. This compound is characterized by the presence of a sulfonium cation [(chlorophenyl)diphenylsulfonium] paired with a hexafluorophosphate anion. The sulfonium cation is known for its strong electrophilic nature, making it a valuable reagent in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) typically involves the alkylation of sulfides. One common method is the reaction of diphenyl sulfide with chlorobenzene in the presence of a strong acid, such as trifluoromethanesulfonic acid, to form the sulfonium cation. This cation is then paired with hexafluorophosphate anion through a metathesis reaction with a hexafluorophosphate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality sulfonium salts .

Chemical Reactions Analysis

Types of Reactions

Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) exerts its effects involves the strong electrophilic nature of the sulfonium cation. This cation can interact with nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions. In biological systems, the sulfonium cation can interact with nucleophilic amino acid residues in enzymes, affecting their activity and function .

Comparison with Similar Compounds

Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) can be compared with other sulfonium salts, such as:

    Triphenylsulfonium hexafluorophosphate: Similar in structure but with three phenyl groups instead of a chlorophenyl group.

    Dimethylsulfonium methyl sulfate: Contains methyl groups instead of phenyl groups.

    Ethylsulfonium tetrafluoroborate: Contains ethyl groups and a different anion (tetrafluoroborate).

The uniqueness of sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) lies in its specific combination of the chlorophenyl and diphenyl groups, which confer distinct reactivity and properties compared to other sulfonium salts .

Properties

CAS No.

68156-05-8

Molecular Formula

C18H14ClS.F6P
C18H14ClF6PS

Molecular Weight

442.8 g/mol

IUPAC Name

(2-chlorophenyl)-diphenylsulfanium;hexafluorophosphate

InChI

InChI=1S/C18H14ClS.F6P/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16;1-7(2,3,4,5)6/h1-14H;/q+1;-1

InChI Key

YCNYKERCFBINBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3Cl.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.